BenchChemオンラインストアへようこそ!

1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate

Lipophilicity LogP Drug-likeness

1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate (CAS 1243307-46-1) is a Boc-protected piperidine derivative bearing a geminal hydroxyl and methyl ester at the 3-position. With molecular formula C₁₂H₂₁NO₅ and molecular weight 259.30 g/mol, this compound belongs to the class of orthogonally protected 3-hydroxypiperidine-1,3-dicarboxylates.

Molecular Formula C12H21NO5
Molecular Weight 259.30 g/mol
Cat. No. B13549795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate
Molecular FormulaC12H21NO5
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC(C1)(C(=O)OC)O
InChIInChI=1S/C12H21NO5/c1-11(2,3)18-10(15)13-7-5-6-12(16,8-13)9(14)17-4/h16H,5-8H2,1-4H3
InChIKeyAENQCRLGXUHHLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate (CAS 1243307-46-1): A Dual-Functionalized Piperidine Building Block for Medicinal Chemistry


1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate (CAS 1243307-46-1) is a Boc-protected piperidine derivative bearing a geminal hydroxyl and methyl ester at the 3-position . With molecular formula C₁₂H₂₁NO₅ and molecular weight 259.30 g/mol, this compound belongs to the class of orthogonally protected 3-hydroxypiperidine-1,3-dicarboxylates . The Boc group at N1 provides amine protection under basic conditions while enabling selective acidic deprotection, and the juxtaposition of a tertiary hydroxyl with a methyl ester at C3 creates a densely functionalized carbon center suitable for divergent synthetic elaboration [1]. It is supplied as a research intermediate with typical vendor purity of 97–98% .

Why Generic Substitution Among Piperidine-1,3-dicarboxylate Analogs Fails: Position- and Substituent-Dependent Physicochemical and Reactivity Profiles


Piperidine-1,3-dicarboxylate building blocks are not interchangeable. The presence, position, and nature of the 3-substituent profoundly alter lipophilicity, hydrogen-bonding capacity, polar surface area, and metabolic susceptibility [1]. Replacing the 3-OH with hydrogen (Methyl N-Boc-piperidine-3-carboxylate) removes one H-bond donor and one acceptor while increasing logP by approximately 0.63 units, significantly impacting both chromatographic behavior and predicted membrane permeability . Shifting the hydroxyl from position 3 to position 4 or 5 changes the alcohol from tertiary (oxidation-resistant, geminal to ester) to secondary (oxidation-prone, remote from ester), which alters stability during storage and reactivity in subsequent functionalization steps . Even within the same molecular formula (C₁₂H₂₁NO₅), the 3-OH, 4-OH, and 5-OH regioisomers exhibit divergent behaviors in enzyme-catalyzed kinetic resolutions, with enantioselectivity values (E) ranging from 75 to >200 depending on substitution pattern [2].

Quantitative Differentiation Evidence: 1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate vs. Closest Analogs


Lipophilicity Modulation: LogP Reduction of 0.63 Units Relative to the Non-Hydroxylated Analog

The 3-hydroxyl group in the target compound reduces the predicted octanol-water partition coefficient (LogP) from 1.55 (for Methyl N-Boc-piperidine-3-carboxylate, which lacks the 3-OH) to 0.92, representing a ΔLogP of –0.63 . This shift moves the compound closer to the optimal LogP range (1–3) for CNS drug candidates while improving aqueous solubility . The non-hydroxylated analog, with LogP 1.55, is substantially more lipophilic, which may favor membrane permeability but at the cost of reduced aqueous solubility and potentially poorer developability for polar drug targets.

Lipophilicity LogP Drug-likeness Piperidine building blocks

Hydrogen-Bonding and Polar Surface Area Differentiation: Enabling Additional Intermolecular Interactions

Introduction of the 3-hydroxyl group adds one hydrogen-bond donor (total = 1 vs. 0) and one hydrogen-bond acceptor (total = 5 vs. 4) relative to Methyl N-Boc-piperidine-3-carboxylate [1]. This increases the topological polar surface area (TPSA) from 55.84 Ų (comparator) to 76.07 Ų (target), a gain of 20.23 Ų . In the context of drug design, TPSA values below 60 Ų are generally associated with good blood-brain barrier penetration, while values above 70 Ų begin to restrict CNS access but improve solubility and reduce hERG binding [2]. The target compound therefore occupies a distinct physicochemical space that may be preferrable for peripherally targeted programs or for tuning CNS exposure.

Hydrogen bonding Polar surface area Drug-likeness Molecular recognition

Regioisomer-Dependent Alcohol Oxidation Susceptibility: Tertiary 3-OH vs. Secondary 4-OH and 5-OH

The 3-OH group in the target compound is tertiary (attached to a fully substituted carbon also bearing the methyl ester), making it inherently resistant to oxidation to a ketone. In contrast, the 4-OH and 5-OH regioisomers (CAS 406212-51-9 and 1095010-47-1, respectively) contain secondary alcohols that are readily oxidized to the corresponding ketones under mild conditions (e.g., CrO₃, Dess-Martin periodinane, or Swern oxidation) [1]. This structural feature is critical because unintended oxidation during storage or downstream reactions can generate reactive carbonyl species that compromise yield and purity. For synthetic sequences requiring the hydroxyl to persist through multiple transformations—such as in PROTAC linker attachment or glycosylation—the tertiary 3-OH offers a distinct stability advantage [2].

Alcohol stability Oxidation resistance Regioisomer Piperidine functionalization

Enzymatic Recognition Discrimination: Regioisomer-Dependent Enantioselectivity in Lipase-Catalyzed Kinetic Resolution

Forró and Fülöp (2004) demonstrated that the enantioselectivity of lipase-catalyzed acylation of N-Boc-protected piperidine hydroxy esters varies dramatically with the position of the hydroxyl relative to the ester [1]. For trans-1-(tert-butoxycarbonyl)-4-hydroxypiperidine-3-carboxylate (4-OH, 3-COOEt), Pseudomonas fluorescens lipase achieved E > 200 using vinyl acetate in diisopropyl ether. For cis-1-benzyl-3-hydroxypiperidine-4-carboxylate (3-OH, 4-COOEt), Candida antarctica lipase A gave E = 75. While the target compound (3-OH, 3-COOMe, geminal) was not directly studied, the data establish that regioisomeric hydroxy-ester piperidines are recognized as fundamentally different substrates by enzymes, with 4-hydroxy-3-carboxylates being excellent substrates and 3-hydroxy-4-carboxylates being moderate substrates [2]. The geminal 3-OH/3-COOMe arrangement in the target compound represents a third, structurally distinct substrate class.

Kinetic resolution Lipase Enantioselectivity Chiral building block

Divergent Drug Discovery Pathways: Positional Isomer Assignment to Distinct Therapeutic Targets

The regioisomeric identity of hydroxypiperidine-1,3-dicarboxylates determines which downstream drug discovery programs they feed into. The 5-hydroxy isomer (CAS 1095010-47-1) is explicitly cited as an intermediate for heterocyclylaminopyrazine-based CHK-1 inhibitors—a cancer target involved in DNA damage response [1]. The simpler (S)-1-Boc-3-hydroxypiperidine (no 3-ester) is the established chiral intermediate for ibrutinib (Imbruvica), a blockbuster BTK inhibitor [2]. The target compound, possessing both the 3-hydroxyl and 3-methyl ester on the same carbon, provides an orthogonal protection strategy not available in either the 5-OH isomer or the simple 3-OH analog. The geminal diester/alcohol motif enables selective manipulation: the methyl ester can be hydrolyzed to the carboxylic acid, converted to an amide, or reduced to the hydroxymethyl derivative, all while the Boc group protects the piperidine nitrogen [3]. This positions the target compound as a more advanced and versatile building block for convergent synthesis strategies, particularly in PROTAC development where multiple attachment points are required .

Drug intermediate Kinase inhibitor CHK-1 Ibrutinib PROTAC

Procurement Specification Comparison: Purity, Storage Conditions, and Supplier Availability Across Regioisomers

Vendor analysis across the four closest analogs reveals differentiated procurement profiles. The target compound is available at 97–98% purity from multiple vendors (Amatek Scientific, Leyan) with a specification of TPSA 76.07 Ų and LogP 0.92 . The non-hydroxylated analog (Methyl N-Boc-piperidine-3-carboxylate, CAS 148763-41-1) is available at higher purity (≥99% GC) from suppliers such as ChemImpex and is a solid at room temperature with a melting point of 47–51°C . The 4-OH isomer (CAS 406212-51-9) is offered at 95–98% purity with a higher predicted boiling point (352.1±42.0°C vs. target) and storage at 2–8°C . These differences in physical state (solid vs. liquid), purity specifications, and storage requirements carry direct implications for handling, formulation, and long-term stability in compound management workflows.

Chemical procurement Purity specification Storage stability Building block supply

Optimal Application Scenarios for 1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate Based on Differentiated Evidence


PROTAC and Targeted Protein Degradation Building Block

With three orthogonal functional handles—the Boc-protected amine (deprotectable under acidic conditions), the tertiary hydroxyl (oxidation-resistant attachment point for E3 ligase ligands or linkers), and the methyl ester (hydrolyzable to carboxylic acid for amide coupling)—this compound is ideally suited as a PROTAC building block . The TPSA of 76.07 Ų and LogP of 0.92 place it in a favorable physicochemical range for degrader molecules, which typically require balanced solubility and permeability to achieve cellular activity . The oxidation-resistant tertiary alcohol ensures that the hydroxyl remains intact through multi-step linker elongation sequences, a critical advantage over secondary-alcohol regioisomers.

Convergent Synthesis of Piperidine-Containing Kinase Inhibitors

The geminal 3-OH/3-COOMe arrangement allows simultaneous or sequential derivatization at a single carbon center, enabling convergent synthetic strategies that reduce step count relative to linear approaches required by simpler 3-hydroxypiperidine analogs [1]. The methyl ester can be directly converted to diverse amides via aminolysis, while the Boc group ensures chemoselective nitrogen deprotection at the optimal stage. This compound serves as a more advanced intermediate than (S)-1-Boc-3-hydroxypiperidine (used for ibrutinib), offering an additional carboxylate handle for SAR exploration of kinase inhibitor leads [2].

Chiral Pool Entry via Enzymatic or Chemical Resolution

Although direct enzymatic data for the target compound are unavailable, the established literature on regioisomeric piperidine hydroxy esters (Forró & Fülöp, 2004; Chiou et al., 2010) demonstrates that lipase-catalyzed kinetic resolution is a viable strategy for obtaining enantiopure 3-hydroxypiperidine derivatives [3]. The target compound's structural uniqueness—a fully substituted C3 carbon bearing both OH and COOMe—may offer enhanced stereochemical stability and reduced racemization risk compared to compounds with labile chiral centers, making it an attractive entry point for building enantiopure piperidine libraries.

Medicinal Chemistry Programs Requiring CNS-Restricted or Peripherally-Selective Profiles

The TPSA of 76.07 Ų positions this building block near the empirical CNS permeability threshold (~70 Ų). When incorporated into lead molecules, the 3-OH/3-COOMe motif can be used to fine-tune CNS exposure—retaining the hydroxyl pushes TPSA above the threshold for peripheral restriction, while subsequent ester hydrolysis to the more polar carboxylic acid (or amidation to a bulkier amide) provides additional TPSA modulation [4]. This tunability is not available with the non-hydroxylated analog (TPSA 55.84 Ų), which is firmly in the CNS-penetrant range and less amenable to peripheral targeting.

Quote Request

Request a Quote for 1-Tert-butyl 3-methyl 3-hydroxypiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.